1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one - 1326917-86-5

1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one

Catalog Number: EVT-2518997
CAS Number: 1326917-86-5
Molecular Formula: C21H16F3N3O2
Molecular Weight: 399.373
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one is based on a series of chemical reactions starting from 6-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-1,4-benzoxazin-3(4H)-one, which was identified as a high-throughput screening (HTS) hit compound. [⁶] The synthesis involves the creation of a 1,2-diaryl framework, scaffold hopping, and optimization studies, ultimately leading to the formation of the desired benzoxazin-3-one derivative with the specific substitution pattern. [⁶] Detailed synthetic procedures and specific reaction conditions are described in the research article titled "Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists."

2,4-dihydro-2,4,5-trisubstituted-3H-1,2,4-triazol-3-ones

Compound Description: This series of compounds were evaluated as angiotensin II receptor antagonists in vitro and in vivo. The most potent compounds contained a [2'-(5-tetrazolyl)biphenyl-4-yl]methyl side chain at N4 and an n-butyl group at C5. Several derivatives with alkyl or aralkyl substituents at N2 showed in vitro potency in the nanomolar range. For example, the 2,2-dimethyl-1-propyl analogue showed an IC50 of 2.1 nM in rabbit aorta membrane receptor and effectively blocked the angiotensin II pressor response in conscious rats [].

Relevance: These compounds share the heterocyclic core structure of a triazole ring with 1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one, although the substitution pattern and overall scaffold differ. Studying the structure-activity relationships of these triazole-based compounds could provide insights into optimizing the target compound for potential biological activity. []

6-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-1,4-benzoxazin-3(4H)-one

Compound Description: This compound was identified as a hit in high-throughput screening for nonsteroidal mineralocorticoid receptor (MR) antagonists. [] It served as a starting point for the development of benzoxazin-3-one derivatives with improved potency and selectivity as MR antagonists.

Relevance: This compound shares the triazole ring system with 1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one. Further, this compound exemplifies the potential for heterocyclic scaffolds, such as benzoxazinones, to bind to and modulate the activity of steroid hormone receptors. This suggests exploring similar heterocyclic scaffolds in the context of the target compound. []

Benzoxazin-3-one derivatives possessing 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety

Compound Description: This series of compounds were designed based on the structure of 6-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-1,4-benzoxazin-3(4H)-one and docking studies with the MR. These benzoxazin-3-one derivatives showed potent and selective MR antagonist activity. Notably, compound 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one exhibited significant antihypertensive effects in rats. []

Relevance: The presence of a trifluoromethylphenyl group within these compounds highlights the potential role of this moiety in enhancing binding to biological targets, as it is also present in 1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one. Exploring the influence of the trifluoromethylphenyl group on the activity of the target compound could be of interest. []

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

Compound Description: This compound is a structurally novel dopamine D3 receptor antagonist with high selectivity. R-VK4-40 reduced blood pressure and heart rate in freely moving rats and attenuated oxycodone-induced increases in blood pressure and oxycodone or cocaine-induced increases in heart rate. This suggests potential for the treatment of opioid use disorder. []

Relevance: This compound, along with other dopamine D3 receptor antagonists discussed in the paper [], exemplifies the exploration of diverse chemical scaffolds for modulating dopamine receptor activity. While not directly related in structure to 1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one, it highlights the potential for novel chemical entities with unique pharmacological profiles.

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: Similar to R-VK4-40, R-VK4-116 is another highly selective dopamine D3 receptor antagonist. It also demonstrated promising results in reducing cocaine-induced increases in blood pressure and heart rate in rats, suggesting potential therapeutic value for cocaine use disorder. []

Relevance: This compound further emphasizes the potential of structurally diverse dopamine D3 receptor antagonists. Although not directly related to the target compound, it reinforces the importance of investigating new chemical entities for therapeutic applications. []

Properties

CAS Number

1326917-86-5

Product Name

1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one

IUPAC Name

1-propyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one

Molecular Formula

C21H16F3N3O2

Molecular Weight

399.373

InChI

InChI=1S/C21H16F3N3O2/c1-2-10-27-12-16(18(28)15-8-3-4-9-17(15)27)20-25-19(26-29-20)13-6-5-7-14(11-13)21(22,23)24/h3-9,11-12H,2,10H2,1H3

InChI Key

BBDWMZZSMHHCII-UHFFFAOYSA-N

SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.